molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B568040
M. Wt: 170.6
InChI Key: CBSFHACOKWGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine is a compound with the molecular formula C6H6N4 and a molecular weight of 134.14 . It is a solid at 20°C . It is also known as 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and 7-Deazaadenine .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been described in several studies . For example, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study describes the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been analyzed in several studies . For example, one study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .


Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been studied . The study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .


Physical And Chemical Properties Analysis

7H-pyrrolo[2,3-d]pyrimidin-4-amine is a solid at 20°C .

Scientific Research Applications

  • Synthesis Techniques : Jørgensen et al. (1985) described a one-step synthesis for a series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines. This process involves heating the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate amine hydrochloride. They reported its potential in pesticide screenings as well (Jørgensen, Girgis, & Pedersen, 1985).

  • Crystal Structures : Asaftei et al. (2009) synthesized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and performed X-Ray analyses. The structural positioning of the side chain relative to the heterocyclic ring was found to vary significantly, depending on the substituent at C(2) (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

  • Pharmaceutical Intermediate Synthesis : Liu-yi (2010) described the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, an important pharmaceutical intermediate. The process involved alkylation of the starting material followed by ring closures, with the final product characterized by NMR spectroscopy, elemental analysis, and melting point measurement (Liu-yi, 2010).

  • Inhibitor Development for Psoriasis Treatment : Zhu et al. (2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as novel and potent NF-κB inducing kinase (NIK) inhibitors, useful for the treatment of psoriasis. Their pharmacokinetics and efficacy in alleviating psoriasis symptoms in a mouse model were highlighted (Zhu et al., 2020).

  • Radioligand for Corticotropin-Releasing Hormone Receptor : Hsin et al. (2000) prepared a potent radiolabeled analog of a corticotropin-releasing hormone type 1 receptor antagonist, using 7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core component. This compound was developed for pharmacological studies and positron emission tomography radiotracer development (Hsin, Webster, Chrousos, Gold, Eckelman, Contoreggi, & Rice, 2000).

  • Corrosion Inhibition in Mild Steel : Yadav et al. (2015) investigated the inhibitive action of new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, against the corrosion of mild steel in acidic medium. Their study included electrochemical, SEM, EDX, AFM, and DFT analyses (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Future Directions

7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have potential as therapeutic agents due to their inhibitory effects on various kinases . Future research may focus on optimizing these compounds for improved pharmacokinetic properties and exploring their potential in the treatment of various diseases .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFHACOKWGHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679198
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

CAS RN

1233518-21-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
CD Dzierba, AJ Tebben, RG Wilde… - Journal of medicinal …, 2007 - ACS Publications
The CRF antagonist pharmacophore is a heterocyclic ring bearing a critical hydrogen-bond acceptor nitrogen and an orthogonal aromatic ring. CRFR1 antagonists have shown a 40-…
Number of citations: 18 pubs.acs.org
X Chen, S Li, GJ Kirouac - Pharmacology Biochemistry and Behavior, 2014 - Elsevier
Hypothalamic neuropeptides called orexins (hypocretins) are well known for their roles in promoting arousal. Orexins have also been shown to play a role in fear and anxiety produced …
Number of citations: 24 www.sciencedirect.com
X Guo, W Li, Q Li, Y Chen, G Zhao… - Chemical Research in …, 2019 - ACS Publications
Tofacitinib (TFT) is an oral JAK inhibitor which has been approved for the treatment of moderately and severely active rheumatoid arthritis. TFT was found to show concentration-, time-, …
Number of citations: 24 pubs.acs.org
Y Guo, X Yan, X Chen, D He, M Zeng, Y Chen, C Xia… - Neuroscience, 2017 - Elsevier
Corticotropin-releasing hormone release is the final common pathway of stress-associated neuroendocrine responses. This study tested how corticotropin-releasing hormone …
Number of citations: 2 www.sciencedirect.com
Y Hata, T Shimizu, S Zou, M Yamamoto… - Biochemical and …, 2022 - Elsevier
Corticotropin-releasing factor (CRF), a representative stress-related neuropeptide, in the central nervous system reportedly both facilitates and suppresses the micturition, therefore, …
Number of citations: 5 www.sciencedirect.com
S Shimizu, T Shimizu, Y Nagao… - Neurourology and …, 2019 - Wiley Online Library
Aims The goal of this study was to test whether central corticotropin‐releasing factor (CRF) was involved in angiotensin II (Ang II) and Ang II type 1 (AT1) receptor‐mediated facilitation of …
Number of citations: 3 onlinelibrary.wiley.com
A Skorzewska, A Wislowska-Stanek, M Lehner… - J Physiol …, 2017 - jpp.krakow.pl
The aim of this study was to examine the effects of non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist (antalarmin) administration on rat conditioned fear responses …
Number of citations: 13 www.jpp.krakow.pl
A Skórzewska, A Wisłowska-Stanek, M Lehner… - Stress, 2019 - Taylor & Francis
This study aimed to test the hypothesis that high-anxiety (HR) rats are more sensitive to the effects of chronic corticosterone administration and antalarmin (corticotropin-releasing factor (…
Number of citations: 6 www.tandfonline.com
R Sotomayor-Zárate, J Abarca, KA Araya… - Pharmacological …, 2015 - Elsevier
A higher vulnerability to drug abuse has been observed in human studies of individuals exposed to chronic or persistent stress, as well as in animal models of drug abuse. Here, we …
Number of citations: 18 www.sciencedirect.com
X Chen - 2013 - search.proquest.com
Post-traumatic stress disorder (PTSD) is a psychiatric condition that can develop when people experience a stressful and life-threatening event. Clinical research indicates that the …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.